1-(3-Methoxythiophen-2-yl)ethanone

Description

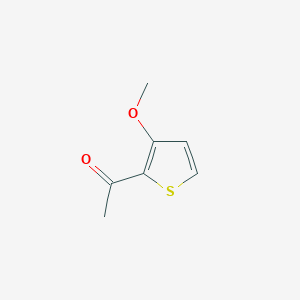

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxythiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5(8)7-6(9-2)3-4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPSPTQOPSNBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303609 | |

| Record name | 1-(3-Methoxy-2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51514-36-4 | |

| Record name | 1-(3-Methoxy-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51514-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxy-2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Thiophene Chemistry and Heterocyclic Compounds

Thiophenes are a class of sulfur-containing heterocyclic compounds that are considered important pharmacophores in drug discovery due to their versatile structural diversity and ability to interact with various biological targets. wikipedia.orgnih.gov The thiophene (B33073) ring is often used by medicinal chemists as a bioisosteric replacement for benzene (B151609) rings in biologically active compounds, sometimes leading to improved properties. wikipedia.orgresearchgate.net The introduction of substituents onto the thiophene ring, such as the methoxy (B1213986) and acetyl groups in 1-(3-Methoxythiophen-2-yl)ethanone, significantly influences the molecule's physicochemical properties, including its reactivity and intermolecular interactions. nih.govnih.gov

Role As a Building Block and Synthetic Intermediate for Advanced Structures

The reactivity of the acetyl group and the influence of the methoxy-substituted thiophene (B33073) ring make 1-(3-Methoxythiophen-2-yl)ethanone a valuable building block for creating more complex molecular architectures. The ketone functionality can undergo a wide range of chemical reactions, including reduction to an alcohol, conversion to an oxime, and various condensation reactions. nih.govrsc.org These transformations open pathways to a diverse array of derivative compounds.

For instance, the primary amine derived from the reduction and subsequent modification of the acetyl group can be used to construct larger molecules. nih.gov The strategic placement of the methoxy (B1213986) and acetyl groups allows for controlled, stepwise synthesis, enabling the construction of intricate molecular frameworks with desired functionalities. This has led to its use in the development of novel materials and as an intermediate in the synthesis of various organic compounds. impactfactor.orgnih.gov

Presence As a Core Moiety in Pharmaceutically Relevant Compounds E.g., Trv130

Established Synthetic Pathways for this compound

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of 3-methoxythiophene. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene (B33073) ring. masterorganicchemistry.com The methoxy (B1213986) group at the 3-position is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of the thiophene ring, this corresponds to the 2- and 5-positions. Due to steric hindrance and the electronic influence of the sulfur atom, the acylation preferentially occurs at the 2-position, leading to the desired product. The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent.

Precursors and Reagents Utilized in Synthetic Routes

The synthesis of this compound relies on readily available starting materials. The key precursors and the reagents involved in the primary synthetic route are outlined below.

Table 1: Precursors and Reagents for Synthesis

| Role | Chemical Name | Molecular Formula | Function |

|---|---|---|---|

| Precursor | 3-Methoxythiophene | C₅H₆OS | The aromatic core to be functionalized. |

| Reagent | Acetyl Chloride | C₂H₃ClO | Source of the acetyl group (acylating agent). |

| Reagent | Acetic Anhydride | C₄H₆O₃ | An alternative source of the acetyl group. |

| Catalyst | Aluminum Chloride | AlCl₃ | Lewis acid catalyst to activate the acylating agent. wikipedia.orgmasterorganicchemistry.com |

| Catalyst | Trifluoromethanesulfonic acid | CF₃SO₃H | A strong Brønsted acid that can also promote acylation. nih.gov |

| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | A common inert solvent for the reaction. |

Derivatization Strategies and Functional Group Transformations

This compound possesses three main sites for chemical modification: the ethanone (B97240) carbonyl group, the thiophene ring, and the methoxy substituent. This allows for a wide range of derivatization strategies.

The ketone functional group is a hub for numerous chemical transformations, allowing for the extension of the side chain or its conversion into other functional groups. mdpi.comsciforum.net

Condensation Reactions: The acetyl group can participate in base-catalyzed condensation reactions. For example, in a Knoevenagel condensation, it can react with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a weak base (e.g., ammonium (B1175870) acetate) to form a new carbon-carbon double bond. mdpi.comsciforum.net Similarly, a Claisen condensation involves the reaction between two ester molecules but highlights a common reactivity pattern for carbonyl compounds where an enolate attacks another carbonyl group. pressbooks.pub

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(3-methoxythiophen-2-yl)ethanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). Further reduction to remove the hydroxyl group and form an ethyl substituent can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

The thiophene ring itself is susceptible to further substitution, with the regiochemical outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution: The 3-methoxy group is an activating, ortho-para director (to positions 2 and 5), while the 2-acetyl group is a deactivating, meta-director (to positions 4 and 5). Both groups thus direct incoming electrophiles to the 5-position. This makes electrophilic substitution, such as halogenation, highly regioselective. For instance, bromination of this compound with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield 1-(5-bromo-3-methoxythiophen-2-yl)ethanone. hopemaxchem.com

Nucleophilic Aromatic Substitution: While less common on electron-rich thiophenes, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is activated by strongly electron-withdrawing groups. mdpi.com For the title compound, SNAr is not a typical reaction pathway unless further activating groups (like a nitro group) are introduced onto the ring.

The methoxy group can be converted into a hydroxyl group, which opens up new avenues for derivatization.

Demethylation: The most common modification of the methoxy group is its cleavage to form a phenol-like hydroxyl group. This transformation is reliably achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective and widely used reagent for cleaving aryl methyl ethers. commonorganicchemistry.comnih.govnih.gov The reaction involves treating this compound with BBr₃ in an inert solvent like dichloromethane, followed by an aqueous workup to yield 1-(3-hydroxythiophen-2-yl)ethanone. orgsyn.org This hydroxylated product can then undergo further reactions such as etherification or esterification.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex conjugated systems. To utilize these reactions, the thiophene ring must first be functionalized with a suitable leaving group, typically a halogen.

As established in section 2.3.2, halogenation of this compound is expected to occur selectively at the 5-position. The resulting 1-(5-halo-3-methoxythiophen-2-yl)ethanone is an excellent substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the 5-halothiophene derivative with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. harvard.edunih.gov This is one of the most versatile methods for creating biaryl structures.

Heck Coupling: The Heck reaction involves the coupling of the 5-halothiophene with an alkene, catalyzed by palladium, to form a new substituted alkene at the 5-position of the thiophene ring.

Sonogashira Coupling: This reaction forms a C-C bond between the 5-halothiophene and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a key method for synthesizing arylalkynes.

Table 2: Common Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Thiophene-Aryl (C-C) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Thiophene-Alkene (C-C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their connectivity, and their electronic environment within the this compound molecule. Based on its structure, the following proton signals would be anticipated:

Thiophene Ring Protons: Two distinct signals would be expected for the two protons on the thiophene ring. These would appear as doublets due to coupling with each other. Their specific chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing acetyl group.

Methoxy Group Protons (-OCH₃): A singlet integrating to three protons would be characteristic of the methoxy group. Its chemical shift would be in the typical range for methoxy protons attached to an aromatic ring.

Acetyl Group Protons (-COCH₃): A sharp singlet, also integrating to three protons, would represent the methyl group of the acetyl moiety. This signal would likely appear in the region characteristic of a methyl ketone.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide insight into their hybridization and functional group identity. For this compound, the following signals would be expected:

Thiophene Ring Carbons: Four distinct signals for the four carbon atoms of the thiophene ring. The carbon atoms directly attached to the methoxy group and the acetyl group would have characteristic chemical shifts reflecting their substitution.

Carbonyl Carbon (C=O): A signal at a significantly downfield chemical shift (typically >190 ppm) would unambiguously identify the carbonyl carbon of the ketone.

Methoxy Carbon (-OCH₃): A signal in the typical region for a methoxy carbon attached to an sp²-hybridized carbon.

Acetyl Methyl Carbon (-COCH₃): A signal in the aliphatic region of the spectrum corresponding to the methyl group carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the exact molecular weight of this compound and to study its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₈O₂S). The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. Common fragmentation pathways would likely involve the loss of the acetyl group (·CH₃CO) or the methyl group (·CH₃) from the methoxy moiety, leading to characteristic fragment ions that would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band typically in the region of 1660-1700 cm⁻¹ would be indicative of the conjugated ketone carbonyl group.

C-O-C Stretch: Absorptions corresponding to the asymmetric and symmetric stretching of the aryl ether bond of the methoxy group would be expected.

C-H Stretch: Signals for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the methyl groups would be present.

Thiophene Ring Vibrations: Characteristic absorptions for the C=C and C-S bonds within the thiophene ring would also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Since this compound contains a conjugated system involving the thiophene ring and the acetyl group, it would be expected to absorb UV light. The spectrum would likely show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The position of these maxima would provide insight into the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would confirm the planarity of the thiophene ring and reveal the conformation of the acetyl and methoxy substituents relative to the ring.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of thiophene (B33073), like 1-(3-Methoxythiophen-2-yl)ethanone, methods such as Density Functional Theory (DFT) are employed to investigate electronic structure and reactivity. researchgate.net The choice of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), is crucial for obtaining accurate results. researchgate.net

These calculations can determine the distribution of electron density, which is key to predicting how the molecule will interact with other species. Analyses like the Electron Localization Function (ELF) provide insights into chemical bonding and electron delocalization. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis helps to study donor-acceptor interactions within the molecule. researchgate.net Reactivity descriptors, derived from QM calculations, predict the most likely sites for chemical reactions. The Molecular Electrostatic Potential (MEP) surface, for example, maps the electrostatic potential onto the electron density, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for interaction. researchgate.netmdpi.com

Table 1: Representative Quantum Mechanical Data This table illustrates typical data generated from QM calculations for a molecule like this compound.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates electrophilicity and susceptibility to nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological targets, such as proteins. mdpi.com A typical simulation might run for a duration like 50 or 100 nanoseconds to observe the stability of the molecule and its complex with a target. mdpi.comnih.gov

Conformational analysis through MD explores the different spatial arrangements (conformations) that the molecule can adopt and their relative energies. researchgate.net This is crucial for understanding how the molecule might fit into a binding site. When studying ligand-target interactions, MD simulations can validate the stability of a binding pose predicted by molecular docking. mdpi.com Key parameters are analyzed from the simulation trajectory, including:

Root-Mean-Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms, indicating the stability of the complex over time. A stable complex will show low and consistent RMSD values. nih.gov

Root-Mean-Square Fluctuation (RMSF): Reveals the flexibility of different parts of the molecule or protein. mdpi.com

Radius of Gyration (Rg): Indicates the compactness of the molecule or complex. mdpi.comnih.gov

Solvent-Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing information on its interaction with the aqueous environment. mdpi.comnih.gov

Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If the structure of the target protein is unknown, Ligand-Based Drug Design (LBDD) approaches can be used. These methods rely on the knowledge of other molecules that bind to the target of interest. For a compound like this compound, its structure could be used as a query to search for chemically similar compounds with known biological activities.

The process often involves generating a large "on-demand" virtual library of compounds that are synthetically accessible. chemrxiv.org These libraries are then screened based on physicochemical properties to ensure they are "drug-like" before computational screening against a specific target. chemrxiv.orgresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, improving the efficiency of the drug discovery process. chemrxiv.org

Structure-Based Drug Design (SBDD) and Molecular Docking

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, Structure-Based Drug Design (SBDD) becomes a powerful strategy. nih.gov A key component of SBDD is molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

In the context of this compound, molecular docking could be used to predict its binding mode and affinity within the active site of a target protein. researchgate.netnih.gov The docking process generates a score, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction. nih.gov Lower binding energies typically suggest a more stable and favorable interaction. These in silico predictions help prioritize compounds for further experimental testing and can guide the chemical optimization of a lead compound to improve its potency and selectivity. nih.govnih.gov The results from docking are often validated through more rigorous computational methods like MD simulations. mdpi.com

Table 2: Representative Molecular Docking Results This table shows hypothetical docking scores for this compound against different protein targets to illustrate the data produced.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| Kinase A (e.g., IRAK4) | -8.5 | 350 nM | MET, LEU, TYR |

| Protease B (e.g., 3CLpro) | -7.2 | 1.5 µM | HIS, GLU, CYS |

| GPCR C (e.g., Adenosine A1) | -7.9 | 780 nM | PHE, TRP, ASN |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1 3 Methoxythiophen 2 Yl Ethanone Derivatives

Methodologies for SAR/QSAR Model Development for Thiophene (B33073) Derivatives

The development of robust SAR and QSAR models is fundamental to understanding how structural modifications to thiophene derivatives influence their biological function. These models are built using a variety of computational and statistical techniques to establish a reliable correlation between a molecule's structure and its activity.

A primary methodology involves the use of Multivariate Linear Regression (MLR) , which models the relationship between molecular descriptors (numerical representations of molecular properties) and the biological activities of the compounds, often expressed as pIC50 (-logIC50). nih.gov A critical step in this process is the division of the compound dataset into a "training set" for building the model and a "test set" for validating its predictive power. nih.gov Methodologies like the D-optimal distance protocol can be applied to ensure that the training and test sets are statistically representative in terms of both structural diversity and the distribution of biological data. nih.gov

The validity and robustness of the developed QSAR models are confirmed through rigorous statistical evaluation. Key parameters include the leave-one-out cross-validated coefficient of determination (Q²) for internal validation and the predictive coefficient of determination for the test set (R²test) for external validation. nih.gov A high value for these coefficients indicates a significant and reliable model. nih.gov The applicability domain (AD) of the model is also analyzed, often using the leverage method, to define the chemical space in which the model can make reliable predictions. nih.gov

Other advanced computational approaches used in the development of models for thiophene derivatives include:

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) nih.gov

Pharmacophore Modeling to identify the essential three-dimensional arrangement of functional groups required for biological activity. figshare.com

Machine Learning (ML) models nih.gov

These methodologies provide invaluable insights for researchers, enabling the accurate prediction of the activity of new derivatives and guiding the optimization of lead compounds. nih.govnih.gov

| Methodology | Description | Application Example | Reference |

| Multivariate Linear Regression (MLR) | A statistical method to model the relationship between multiple independent variables (molecular descriptors) and a dependent variable (biological activity). | Used to predict the pIC50 of thiophene derivatives as Polo-Like Kinase 1 (PLK1) inhibitors. | nih.gov |

| 3D-QSAR | A method that uses 3D molecular fields to quantify the relationship between the spatial properties of molecules and their biological activity. | Applied to novel thiophene-3-carbonitriles based MurF inhibitors. | figshare.com |

| Pharmacophore Modeling | Identifies the 3D arrangement of steric and electronic features necessary for optimal interaction with a specific biological target. | A five-feature pharmacophore model was generated for MurF inhibitors. | figshare.com |

| Data Splitting (e.g., D-optimal distance) | Protocol for dividing a dataset into training and test sets to ensure the statistical significance of the resulting model. | Applied to a dataset of 136 thiophene and imidazopyridine derivatives. | nih.gov |

Correlating Molecular Descriptors with Biological Responses

A cornerstone of QSAR is the correlation of specific, quantifiable molecular features—known as molecular descriptors—with the biological responses of thiophene derivatives. These descriptors can range from simple (0D) atom counts to complex three-dimensional (3D) properties that describe the molecule's shape and electronic landscape. nih.gov

Electronic properties are frequently correlated with biological activity. For instance, in a study of novel thiophene-2-carboxamide derivatives, electronic properties were investigated using density functional theory (DFT). nih.gov The study revealed a close correlation between the HOMO–LUMO energy gap (ΔEH-L) and antioxidant activity. Amino-substituted derivatives, which possessed the highest antioxidant power, also had the highest energy gap, while methyl-substituted derivatives had the lowest activity and the lowest energy gap. nih.gov

Binding free energy calculations , often performed using methods like the molecular mechanics generalized Born surface area (MM-GBSA) approach, provide insight into the forces driving ligand-receptor interactions. figshare.com For thiophene-based MurF inhibitors, these calculations showed that van der Waals forces and non-polar solvation energy were the primary contributors to the binding of the ligand in the enzyme's active site. figshare.com

3D molecular descriptors are used in more complex models to capture the spatial arrangement of a molecule. A QSAR model developed for Polo-Like Kinase 1 (PLK1) inhibitors successfully used a 3D descriptor space to separate chemical features that could distinguish between high and low pIC50 values, allowing for accurate prediction of activity for diverse external structures. nih.gov This demonstrates that the three-dimensional shape and field of thiophene derivatives are critical to their interaction with biological targets.

| Molecular Descriptor Type | Specific Descriptor | Biological Response Correlation | Reference |

| Electronic Properties | HOMO-LUMO Energy Gap (ΔEH-L) | A higher energy gap in amino-thiophene derivatives correlated with higher antioxidant activity. | nih.gov |

| Thermodynamic Properties | Binding Free Energy (MM-GBSA) | van der Waals and non-polar solvation energies were the main contributors to binding affinity in MurF inhibitors. | figshare.com |

| 3D Descriptors | 3D Molecular Field | Used to distinguish high and low pIC50 values for PLK1 inhibitors, enabling accurate activity prediction. | nih.gov |

Impact of Substituent Effects on Biological Activity

SAR studies focus on how the placement and nature of different chemical groups (substituents) on the thiophene scaffold influence biological activity. The electron-rich nature of the thiophene ring allows it to undergo electrophilic substitution, making it a versatile scaffold for chemical modification. nih.gov

The presence of specific functional groups is frequently linked to particular biological activities. For anti-inflammatory agents, the inclusion of carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) groups has been frequently described as important for recognizing and inhibiting targets like COX and LOX enzymes. nih.gov

The position of the substituent is also critical. A study on antimicrobial thiophene derivatives with a piperidin-4-yloxy group found that placing this substituent in the ortho or meta position relative to the amide at position 2 resulted in significantly better activity against A. baumannii and E. coli than placing it in the para position. nih.gov Further modification, such as adding a 4-chlorophenyl group to the amide, enhanced the potency of the ortho-substituted derivative but not the meta-substituted one, highlighting the complex interplay between substituent position and identity. nih.gov

In another study on thiophene-2-carboxamide derivatives, the type of substituent at position 3 had a dramatic effect on antioxidant and antibacterial activity. nih.gov The study concluded that:

3-amino thiophene-2-carboxamide derivatives were the most potent antioxidants, with activity comparable to the standard ascorbic acid. nih.gov

Derivatives substituted with a methoxy group on an attached aryl ring showed the best inhibition against Gram-positive bacteria (S. aureus and B. subtilis) and the Gram-negative bacterium (P. aeruginosa). nih.gov

These findings underscore the principle that small changes to the substituent pattern on a thiophene ring can lead to significant changes in biological function.

| Thiophene Scaffold | Substituent & Position | Effect on Biological Activity | Target/Organism | Reference |

| Thiophene-2-benzamide | meta-piperidin-4-yloxy | Increased antibacterial activity (MIC = 16 mg/L) compared to para-substituted isomer. | A. baumannii & E. coli | nih.gov |

| Thiophene-2-(4-chlorophenyl)amide | ortho-piperidin-4-yloxy | Potent antibacterial activity (MIC = 16 mg/L). | A. baumannii & E. coli | nih.gov |

| Thiophene-2-carboxamide | 3-amino group | Highest antioxidant activity (% inhibition: 62.0%). | ABTS radical cation | nih.gov |

| Thiophene-2-carboxamide | 3-hydroxy group | Moderate antioxidant activity (% inhibition: 54.9%). | ABTS radical cation | nih.gov |

| Thiophene-2-carboxamide | Methoxy group on aryl moiety | Highest antibacterial activity index against S. aureus and P. aeruginosa. | Gram-positive & Gram-negative bacteria | nih.gov |

Case Studies of Thiophene-Based Scaffold Optimization in Medicinal Chemistry

The principles of SAR and QSAR are practically applied in medicinal chemistry to optimize thiophene-based scaffolds, transforming initial hits into potent and selective drug candidates.

Case Study 1: Polo-Like Kinase 1 (PLK1) Inhibitors In a study targeting PLK1, a key enzyme in cell cycle regulation, researchers developed a QSAR model for a large set of 103 thiophene derivatives. nih.gov The model was successfully used to predict the inhibitory activity (pIC50) of the compounds. By analyzing the model, researchers could distinguish the chemical features that differentiated highly active compounds from those with low activity. This information is crucial for guiding the synthesis of new, more potent PLK1 inhibitors for cancer therapy. nih.gov

Case Study 2: Anticancer Agents Targeting H1299 Lung Cancer Cells A research group focused on developing dual EGFR/HER2 inhibitors based on a thiophene scaffold demonstrated remarkable optimization over time. mdpi.com An earlier thieno[2,3-d] nih.govnih.govnih.govtriazine-based compound showed an IC50 of about 38 nM against EGFR. mdpi.com Through rational design and synthesis, a later derivative was developed that exhibited a dramatically improved IC50 of about 0.33 nM. mdpi.com Further optimization led to the synthesis of a series of compounds with potent antitumor activity against the H1299 lung cancer cell line, with the most potent compound, 21a , showing an IC50 of 12.5 nM, superior to the reference drug gefitinib. mdpi.com

Case Study 3: Anticancer Thiophene Carboxamide Scaffolds Structural modifications to a thiophene carboxamide core have led to significant enhancements in anticancer activity. mdpi.com For example, the introduction of an oxime functional group with a specific (Z) configuration resulted in compounds with submicromolar IC50 values against the MCF-7 breast cancer cell line. mdpi.com In a separate investigation, a newly synthesized thiophene carboxamide derivative, MB-D2 , was found to be the most cytotoxic compound against several cancer cell lines. It demonstrated high selectivity against A375 melanoma cells by inducing apoptosis through caspase 3/7 activation and mitochondrial depolarization, effects that were not observed in normal cells. mdpi.com This highlights the successful optimization of a thiophene scaffold to achieve both high potency and cancer cell selectivity.

| Case Study | Target/Application | Scaffold | Key Optimization Finding | Reference |

| PLK1 Inhibition | Anticancer | Thiophene derivatives | A QSAR model successfully predicted pIC50 and identified features for high activity. | nih.gov |

| EGFR/HER2 Inhibition | Lung Cancer (H1299) | Thieno nih.govnih.govnih.govtriazine | Scaffold hopping and substituent modification improved IC50 from 38 nM to 0.33 nM against EGFR. | mdpi.com |

| General Anticancer | Breast & Skin Cancer | Thiophene Carboxamide | Introduction of an oxime group led to submicromolar IC50; derivative MB-D2 showed high potency and selectivity. | mdpi.com |

Investigation of Biological Activities and Pharmacological Mechanisms of 1 3 Methoxythiophen 2 Yl Ethanone Derivatives

Mu Opioid Receptor (MOR) Agonism and Biased Signaling (through TRV130, a related compound)

Traditional opioid agonists that target the mu-opioid receptor (MOR) activate both the G-protein signaling pathway, which is responsible for analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and constipation. nih.govnih.gov A key goal in modern pharmacology is the development of "biased agonists" that selectively activate the G-protein pathway while minimizing β-arrestin recruitment, potentially offering safer pain relief. nih.govyoutube.com The thiophene-containing compound TRV130 (Oliceridine) serves as a prime example of such a ligand. nih.govnih.gov

Differential Activation of G-Protein Signaling Pathways

TRV130 is a G protein-biased ligand at the μ-opioid receptor, meaning it preferentially activates G-protein coupling over β-arrestin signaling. nih.govnih.gov This differential activation is central to its mechanism. Upon binding to the MOR, TRV130 induces a specific conformational change in the receptor that favors interaction with and activation of the Gi protein. nih.gov This selective engagement of the G-protein pathway is responsible for mediating the desired analgesic effects. nih.gov Computational studies show that TRV130's binding mode repositions transmembrane helix 6 (TM6) in the cytoplasmic region of the μOR in a way that facilitates G-protein binding while hindering the binding of β-arrestin. nih.gov

Modulation of β-Arrestin Recruitment

A defining feature of TRV130 is its significantly reduced ability to recruit β-arrestin2 compared to traditional opioids like morphine. nih.govnih.gov While non-biased agonists such as morphine and DAMGO promote strong interactions between the MOR and β-arrestin2, TRV130's binding to the receptor results in a much weaker association. nih.gov This is because the ligand's position, tending towards the extracellular portions of transmembrane helices 2 and 3, creates a receptor conformation that is not conducive to the strong polar interactions required for stable β-arrestin2 binding. nih.gov Specifically, it hinders β-arrestin2 from forming crucial polar anchors with intracellular loop 3 (ICL3) or the cytosolic end of TM6. nih.gov Studies have shown that TRV130 exhibits only about 14% of morphine's efficacy for β-arrestin recruitment. nih.gov

Mechanistic Insights into Ligand Bias

The phenomenon of ligand bias arises from the ability of different ligands to stabilize distinct conformational states of the receptor, which in turn have varying affinities for downstream signaling partners like G-proteins and β-arrestins. acs.orgnih.gov The mechanism of bias for compounds like TRV130 involves specific ligand-receptor interactions. nih.gov

Key interactions determining bias have been identified through computational modeling and structure-activity relationship studies. For instance, strong interactions with residues like Aspartate 3.32 (D3.32) and Tyrosine 7.43 (Y7.43) are associated with higher β-arrestin activity. acs.orgnih.gov Conversely, ligands that engage with Tyrosine 3.33 (Y3.33) and weaken the interaction with D3.32 tend to have lower β-arrestin recruitment. acs.orgnih.gov The unique binding orientation of TRV130 within the receptor's binding pocket leads to a specific pattern of interactions that favors the G-protein-activating conformation while disfavoring the β-arrestin-activating one, thus achieving its biased signaling profile. nih.gov

Potential as Anticancer Agents: Binding to Protein Targets and Interference with Signaling Pathways

Thiophene (B33073) derivatives have emerged as a promising class of compounds in oncology research due to their ability to interact with a variety of cancer-specific protein targets and disrupt key signaling pathways involved in tumor growth and survival. nih.govplos.org Their anticancer activity is often dependent on the specific substitutions on the thiophene scaffold. nih.gov

Research has shown that thiophene derivatives can induce cytotoxicity in various cancer cell lines, including leukemia, lymphoma, gastrointestinal, and lung cancer cells. plos.orgnih.govnih.gov The mechanisms underlying this activity are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of crucial enzymes and proteins. plos.orgnih.gov

For example, a novel thiophene derivative, compound 1312, was found to be effective against gastrointestinal cancer cell lines by dually inhibiting β-tubulin and the Wnt/β-catenin signaling pathway. nih.gov This compound suppressed cancer cell colony formation, induced cell cycle arrest at the G2/M phase, and triggered apoptosis. nih.gov Another thiophene derivative, F8, was shown to inflict cytotoxicity on human acute lymphoblastic leukemia cells by inducing an intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species and mitochondrial depolarization. plos.org

Furthermore, studies have explored the potential of thiophene derivatives to target specific proteins. Some derivatives have been investigated as inhibitors of the breast cancer susceptibility protein 1 (BRCA1), with docking studies suggesting that certain analogs could inhibit its biological activity, potentially slowing breast cancer cell growth. ccij-online.org Other thiophene-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest in tumor cells. nih.gov

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

| Compound 1312 | SGC7901, HT-29 (Gastrointestinal) | Dual inhibitor of β-tubulin and Wnt/β-catenin signaling; induces G2/M cell cycle arrest and apoptosis. | nih.gov |

| F8 | CCRF-CEM (Leukemia) | Induces intrinsic apoptosis, ROS generation, and mitochondrial depolarization. | plos.org |

| BU17 | A549 (Lung), CT26 (Colorectal) | Tubulin polymerization destabilizer; induces G2/M cell cycle arrest. | nih.gov |

| Compound 480 | HeLa (Cervical), Hep G2 (Liver) | Induces apoptosis via changes in mitochondrial membrane potential and ROS levels. | acs.orgnih.gov |

| Compound 8e | Various (NCI-60 panel) | Inhibits cell growth; potential RORγt inhibitor. | techscience.com |

Exploration of Other Pharmacological Targets

The structural versatility of the thiophene nucleus allows its derivatives to interact with a broad range of pharmacological targets beyond opioid receptors and cancer-related proteins.

Dopamine (B1211576) D3 Receptor: Several series of thiophene derivatives have been synthesized and evaluated as ligands for dopamine receptors, with a particular focus on the D3 subtype, which is a target for treating conditions like schizophrenia. nih.govmdpi.comfrontiersin.org Studies have shown that replacing the classical phenylethylamine pharmacophore with a thienylethylamine moiety can yield compounds with moderate to high affinity for D2 and D3 receptors. nih.gov Specific 4-(thiophen-3-yl)benzamide (B12553508) derivatives have demonstrated high affinity and significant selectivity for the D3 receptor over the D2 receptor, with some compounds showing over 500-fold selectivity. mdpi.com

Neurotensin (B549771) Receptors: The neurotensin receptor 1 (NTS1R) is overexpressed in several types of cancer, making it a target for tumor diagnosis and therapy. nih.gov While direct studies on 1-(3-Methoxythiophen-2-yl)ethanone derivatives are limited, the broader class of peptide derivatives for NTS1R is an active area of research, suggesting a potential avenue for future exploration with thiophene-based non-peptide mimetics. nih.gov

GSK-3beta: While direct evidence linking this compound derivatives to Glycogen Synthase Kinase 3 beta (GSK-3β) is not prominent, the broad kinase-inhibiting activity of many thiophene compounds suggests this as a plausible area for future investigation. plos.org Thiophene derivatives have been reported to possess general kinase inhibiting properties, which is a hallmark of many anticancer agents. plos.org

Enzyme Inhibition and Receptor Binding Studies

Thiophene derivatives have been extensively studied as inhibitors of various enzymes, highlighting their potential for treating a range of diseases. nih.gov

Receptor and enzyme binding studies have revealed that novel substituted thiophene derivatives are effective inhibitors of human carbonic anhydrase (hCA) I and II isozymes, as well as acetylcholinesterase (AChE). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. nih.gov Such inhibitors are potential candidates for treating diseases like glaucoma, neurological disorders, and Alzheimer's disease. nih.gov

Other studies have focused on enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Thiophene-based compounds have shown significant inhibitory activity against these enzymes, which is often attributed to the presence of specific functional groups like methoxy (B1213986) and methyl radicals on the thiophene ring. mdpi.com Additionally, thiophene-2-sulfonamide (B153586) derivatives have been investigated as inhibitors of lactoperoxidase, an important enzyme in the immune system. tandfonline.com

Table 2: Enzyme Inhibition by Thiophene Derivatives

| Thiophene Derivative Class | Target Enzyme | Inhibition Constant (Ki) / IC50 | Potential Therapeutic Application | Reference |

| Substituted Thiophenes | hCA I | 447.28–1004.65 nM | Glaucoma, Epilepsy, Ulcers | nih.gov |

| Substituted Thiophenes | hCA II | 309.44–935.93 nM | Glaucoma, Epilepsy, Ulcers | nih.gov |

| Substituted Thiophenes | AChE | 0.28–4.01 nM | Alzheimer's, Parkinson's | nih.gov |

| Thiophene-2-sulfonamides | Lactoperoxidase | Ki = 2 ± 0.6 nM (for lead compound) | Modulation of immune response | tandfonline.com |

| Thiophene Derivatives | 5-LOX | IC50 = 29.2 µM (for lead compound) | Anti-inflammatory | mdpi.com |

| Thiophene Derivatives | Neuraminidase | IC50 = 0.03 µM (for lead compound) | Antiviral (Influenza) | nih.gov |

Applications in Materials Science and Advanced Technologies

Utilization in Optoelectronic Devices and Organic Electronics

Thiophene-based materials are cornerstones of organic electronics due to their excellent charge-transport properties and chemical stability. The compound 1-(3-Methoxythiophen-2-yl)ethanone can serve as a monomer or a precursor for synthesizing larger conjugated systems for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The methoxy (B1213986) group at the 3-position of the thiophene (B33073) ring increases the electron density of the system, which can enhance the solubility and processability of resulting polymers, as well as influence the energy levels of the material. The acetyl group, being electron-withdrawing, can modify the electronic properties and introduce sites for further chemical reactions. The interplay between these two groups can be leveraged to fine-tune the bandgap and charge-carrier mobility of materials derived from it.

While specific data for this compound is limited, research on similar alkoxy-substituted polythiophenes has demonstrated their effectiveness in organic electronics. For instance, poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is a prominent example where the alkoxy groups enhance conductivity and stability, making it a standard material for hole-transport layers in OLEDs and other organic electronic devices.

Development of Conjugated Polymers and Functional Materials

The primary application of this compound in materials science would be as a monomer for the synthesis of conjugated polymers. The thiophene unit can be polymerized through various methods, such as oxidative coupling or cross-coupling reactions, to form polythiophenes. The resulting polymer would feature a backbone of alternating single and double bonds, which is responsible for its electronic conductivity.

The presence of the methoxy and acetyl substituents on each repeating unit would significantly influence the properties of the polymer. The methoxy group would likely lead to a lower oxidation potential, making the polymer easier to dope (B7801613) (i.e., to have its conductivity increased). The acetyl group could be used to create well-defined polymer architectures through controlled polymerization reactions or for post-polymerization modifications to introduce other functional groups.

A hypothetical polymer derived from this monomer, poly(this compound), would be expected to have properties that are a blend of those of other substituted polythiophenes. The table below shows typical properties of related polythiophenes to provide a comparative context.

| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |

| Band Gap | ~1.9 eV | ~1.6 eV |

| Conductivity (doped) | 1-1000 S/cm | 100-5000 S/cm |

| Solubility | Soluble in common organic solvents | Generally insoluble, processed as a dispersion |

This table presents data for well-studied polythiophene derivatives to illustrate the range of properties achievable through substitution on the thiophene ring.

Role in Luminescent Materials

Thiophene-containing compounds are known for their luminescent properties, which can be tuned by the introduction of different substituents. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (acetyl) on the thiophene ring of this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can lead to interesting photophysical properties, including fluorescence with a large Stokes shift.

Potential in Sensor Development (e.g., electrochemical biosensors)

The electroactive nature of thiophene-based polymers makes them excellent candidates for use in electrochemical sensors. nih.gov A polymer derived from this compound could be deposited as a thin film on an electrode surface. The electrical properties of this film could then change in response to the presence of a specific analyte, allowing for its detection.

The acetyl group could play a crucial role in sensor applications. It can act as a hydrogen bond acceptor or be chemically modified to attach specific recognition elements, such as enzymes or antibodies, for the development of highly selective biosensors. For instance, a polythiophene-derivative film has been used to create a highly sensitive electrochemical sensor for nitrite (B80452) detection. nih.gov The principle of operation often involves the electrocatalytic oxidation or reduction of the target analyte at the surface of the modified electrode. mdpi.com

The development of sensors based on such materials is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. rsc.org

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxythiophen-2-yl)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a methoxythiophene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors affecting yield and purity include:

- Catalyst stoichiometry : Excess AlCl₃ can lead to side reactions, while insufficient amounts reduce acylation efficiency .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity, while non-polar solvents may slow kinetics.

- Temperature control : Reactions performed at 0–5°C minimize decomposition of the thiophene ring, whereas higher temperatures risk over-acylation .

Validate purity via GC-MS or HPLC, referencing NIST spectral libraries for benchmarking .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns with NIST databases to confirm molecular identity .

- FT-IR Spectroscopy : Validate functional groups (e.g., carbonyl at ~1700 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) against reference spectra .

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and thiophene proton signals (δ ~6.5–7.5 ppm) using deuterated solvents (e.g., CDCl₃) .

- X-ray Crystallography : For unambiguous structural confirmation, use software like WinGX or ORTEP-3 to resolve crystal packing and bond angles .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to avoid oxidation of the thiophene ring .

- Handling : Use gloveboxes for moisture-sensitive reactions, as the methoxy group may hydrolyze under prolonged exposure to humidity .

- Stability testing : Monitor degradation via periodic HPLC analysis; if >95% purity is not maintained over 6 months, repurify via column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering in thiophene) by acquiring spectra at 25°C and –40°C .

- Cross-validate with IR/Raman : Match experimental carbonyl stretching frequencies with DFT-predicted vibrational modes to identify anomalies .

Q. How can computational chemistry tools aid in predicting reaction pathways or optimizing synthetic protocols for derivatives of this compound?

Methodological Answer:

- Reaction Mechanism Modeling : Use Gaussian or ORCA to map energy profiles for acylation or methoxy-group functionalization. Transition-state analysis identifies rate-limiting steps .

- Solvent Effect Simulations : COSMO-RS models predict solvent polarity impacts on reaction yields, guiding solvent selection for scaled-up synthesis .

- Docking Studies : For biological applications, simulate interactions of derivatives with target enzymes (e.g., cytochrome P450) to prioritize synthetic targets .

Q. What experimental controls are critical when studying the electronic effects of the methoxy and thiophene groups in cross-coupling reactions?

Methodological Answer:

- Electron-Deficient Analogues : Synthesize and compare reactivity of non-methoxy analogues (e.g., 1-(3-chlorothiophen-2-yl)ethanone) to isolate electronic contributions .

- Kinetic Isotope Effects (KIE) : Use deuterated methoxy groups to assess inductive vs. resonance effects in nucleophilic aromatic substitution .

- Electrochemical Profiling : Cyclic voltammetry reveals redox potentials of the thiophene ring, correlating with its electron-donating/withdrawing behavior in Pd-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.